molecular formula C17H17NO5S B230288 4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE

4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE

Cat. No.: B230288
M. Wt: 347.4 g/mol
InChI Key: WEVVRNMDPFEJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE is a complex organic compound that features a combination of acetic acid, acetyl, toluene-4-sulfonyl, and phenyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester typically involves multiple stepsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the acetyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester include:

  • Toluene-4-sulfonyloxy-acetic acid ethyl ester
  • Acetic acid 4-(toluene-4-sulfonyl)-phenyl ester

Uniqueness

What sets acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

[4-[acetyl-(4-methylphenyl)sulfonylamino]phenyl] acetate

InChI

InChI=1S/C17H17NO5S/c1-12-4-10-17(11-5-12)24(21,22)18(13(2)19)15-6-8-16(9-7-15)23-14(3)20/h4-11H,1-3H3

InChI Key

WEVVRNMDPFEJCW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C)C(=O)C

Origin of Product

United States

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